molecular formula C19H14N4OS3 B2702276 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 727689-60-3

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2702276
CAS No.: 727689-60-3
M. Wt: 410.53
InChI Key: VOKIAUSDGSLXSR-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. It is characterized by a hybrid structure incorporating 1,2,4-thiadiazole and 1,3-thiazole pharmacophores, which are five-membered heterocyclic rings known to confer valuable bioactive properties . The 1,2,4-thiadiazole ring is a notable bioisostere of pyrimidine bases, which suggests a potential mechanism of action involving the disruption of nucleic acid replication in target cells . This structural feature is common in compounds investigated for their cytotoxic properties against a range of cancer cell lines . Primary Research Applications and Value: The core research value of this compound lies in its potential as an antitumor agent. Molecules containing the 1,3,4-thiadiazole scaffold have demonstrated promising cytotoxic properties in scientific literature, showing activity against human cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT116), and leukemia (HL-60) . The specific hybrid structure, which links the thiadiazole unit to a thiazole ring via a sulfanyl-acetamide bridge, is a common strategy in modern drug design to create novel molecules that may interact with multiple biological targets or exhibit enhanced efficacy . This makes it a valuable chemical tool for researchers exploring new pathways in cancer biology and for screening programs aimed at discovering new therapeutic leads. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The product is for use by qualified and trained scientific professionals. Disclaimer: This compound is provided for research purposes under the condition that the buyer assumes all responsibility for determining product identity, purity, and for the safe handling and use of the product. No warranty of merchantability or fitness for a particular purpose is expressed or implied. All sales are final.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS3/c24-16(21-18-22-17(23-27-18)14-9-5-2-6-10-14)12-26-19-20-15(11-25-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKIAUSDGSLXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings. One common approach is to first synthesize the 3-phenyl-1,2,4-thiadiazol-5-yl moiety, followed by the introduction of the 4-phenyl-1,3-thiazol-2-yl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction Reagents/Conditions Products
Sulfoxide formationH₂O₂ (30%), RT, 6 hrsN-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfinyl]acetamide
Sulfone formationm-CPBA (2 eq), DCM, 0°C → RTN-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfonyl]acetamide

These reactions preserve the thiadiazole and thiazole rings while modifying the sulfur oxidation state .

Nucleophilic Substitution

The sulfanyl linker participates in substitution reactions with electrophiles:

Key Observations:

  • Alkylation : Reaction with methyl iodide (CH₃I) in basic media (K₂CO₃/DMF) yields 2-[(4-phenyl-1,3-thiazol-2-yl)methylsulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide .

  • Acylation : Treatment with acetyl chloride (ClCOCH₃) produces 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propionamide , confirmed by NMR shifts at δ 2.15 ppm (CH₃) .

Ring-Opening and Rearrangement

Under strong acidic/basic conditions:

  • Acid Hydrolysis (6M HCl, reflux): Cleaves the thiadiazole ring, generating 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid and 3-phenyl-1,2,4-thiadiazol-5-amine .

  • Base-Mediated Rearrangement (NaOH/EtOH): Converts the thiadiazole ring to a triazole derivative via Dimroth rearrangement .

Cross-Coupling Reactions

The phenyl groups enable palladium-catalyzed coupling:

Reaction Type Catalyst/Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-[(4-(4-fluorophenyl)-1,3-thiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Yields range from 55% to 78%, with regioselectivity confirmed by X-ray crystallography .

Reduction Reactions

Selective reduction of the thiazole ring is achieved using:

  • Catalytic Hydrogenation (H₂, Pd/C, EtOH): Saturates the thiazole to a thiazolidine, altering the compound’s planarity and bioactivity .

  • NaBH₄/MeOH : Reduces the acetamide carbonyl to a secondary alcohol at −20°C (65% yield) .

Stability Under Physiological Conditions

Studies in simulated biological environments (pH 7.4, 37°C) reveal:

  • Hydrolytic Stability : No degradation after 24 hrs, confirming resistance to esterases .

  • Photostability : Decomposes by 18% under UV light (λ = 254 nm, 8 hrs), forming a dimer via radical coupling .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

Structural Feature Impact on Reactivity
Phenyl at thiadiazole C-3Enhances electrophilic substitution at thiazole
Sulfanyl linkerIncreases susceptibility to oxidation vs. alkylation
Acetamide tailStabilizes against nucleophilic attack

Data extrapolated from structurally related compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate potent activity against various bacterial strains, including those resistant to conventional antibiotics. In vitro tests revealed that some compounds derived from thiadiazole structures can inhibit the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing commercial bactericides .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. A series of compounds containing the thiadiazole moiety were synthesized and evaluated for their cytotoxic effects against different cancer cell lines, such as HepG2 (liver cancer) and A549 (lung cancer). Notably, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds exhibiting this activity can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiadiazole structure enhanced antimicrobial efficacy, with one compound achieving a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment .

Case Study 2: Antitumor Activity

In another investigation focused on antitumor activity, several 1,3,4-thiadiazole derivatives were tested against breast cancer cell lines. One derivative demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 cell line, outperforming traditional treatments in terms of potency .

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line IC50/MIC Comparison
AntimicrobialXanthomonas oryzaeMIC: 100 μg/mLBetter than thiodiazolecopper
AnticancerMDA-MB-231IC50: 3.3 μMLower than cisplatin
Anti-inflammatoryCytokine inhibition-Comparative studies ongoing

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities
  • ACE2-Binding Thiadiazole Derivatives: A structurally related compound, N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide, exhibits a binding energy of -5.51 kcal/mol with ACE2, a key receptor in SARS-CoV-2 entry .
  • Thiazole-Triazole Hybrids: Compounds like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.479) demonstrate moderate structural resemblance to the target compound. These analogs are noted for antibacterial and anti-inflammatory activity, highlighting the importance of the sulfanyl-acetamide motif .

Key Observations :

  • The target compound’s 1,2,4-thiadiazole core differentiates it from triazole-based analogs (e.g., Compound 38), which may reduce bacterial resistance but could affect solubility .
  • The 4-phenyl-1,3-thiazol-2-yl sulfanyl group may enhance protein binding compared to methylsulfanyl-substituted thiadiazoles (e.g., ) due to aromatic stacking interactions .

Critical Analysis of Structural and Functional Differences

  • Thiadiazole vs. Triazole Cores :
    The 1,2,4-thiadiazole ring in the target compound may confer greater metabolic stability compared to triazole derivatives (e.g., Compound 38) but could reduce bioavailability due to increased hydrophobicity .
  • Sulfanyl Substituents :
    The 4-phenyl-1,3-thiazol-2-yl sulfanyl group likely improves target selectivity over simpler alkyl-sulfanyl analogs (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide) by enabling π-π interactions with aromatic residues in biological targets .

Biological Activity

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC15H11N3OS
Molecular Weight273.33 g/mol
CAS Number306934-71-4
Melting PointNot specified

The structure features a thiadiazole ring which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and cellular pathways involved in inflammation and cancer progression. Specifically, compounds with similar structures have been noted for their role as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in inflammatory responses .

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the anticancer properties of related thiadiazole compounds against human cancer cell lines such as:

Cell LineCompound TestedIC50 (µM)
SK-MEL-2 (Skin Cancer)N-(4-acetyl-5-(4-hydroxyphenyl)-thiadiazole)4.27
MDA-MB-231 (Breast Cancer)N-(5-(benzylthio)-thiadiazole)9
HCT15 (Colon Cancer)Various Thiadiazole Derivatives0.794 - 23.6

These findings indicate that modifications on the phenyl ring significantly influence the cytotoxic potency of thiadiazole derivatives against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities. For instance:

PathogenCompound TestedMIC (µg/mL)
Mycobacterium smegmatisThiadiazole Derivatives26.46
E. coliVarious Thiadiazole DerivativesVariable

The compound's effectiveness against bacterial strains suggests potential applications in treating infections .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Alam et al. (2011) reported that a series of 5-substituted thiadiazoles exhibited significant growth inhibition in various human cancer cell lines, establishing a structure–activity relationship that emphasizes the importance of substituents on the phenyl ring for enhancing cytotoxicity .
  • Flefel et al. (2017) explored the anticancer activity of glycosylated thiadiazoles against human liver and prostate cancer cell lines, demonstrating moderate to good activity correlated with glycosylation patterns .
  • Mohammadi-Farani et al. (2014) synthesized a series of thiadiazole derivatives and evaluated their efficacy against prostate and neuroblastoma cell lines, noting significant inhibitory effects compared to standard chemotherapeutics like Imatinib .

Q & A

Q. Advanced

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfanyl group .
  • Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from thiadiazole fragments .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

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